molecular formula C8H8F2N2O3 B13302976 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13302976
M. Wt: 218.16 g/mol
InChI Key: KLJWEZCZPIGKNM-UHFFFAOYSA-N
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Description

5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2,2-difluorocyclopentyl group and a carboxylic acid moiety at position 2. This compound is synthesized via ester hydrolysis of its ethyl ester precursor under basic conditions, a method consistent with other oxadiazole carboxylic acid derivatives .

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

5-(2,2-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H8F2N2O3/c9-8(10)3-1-2-4(8)6-11-5(7(13)14)12-15-6/h4H,1-3H2,(H,13,14)

InChI Key

KLJWEZCZPIGKNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Multistep Synthesis Approaches

a. Strategy Overview:

The classical route involves the formation of amidoximes from corresponding nitriles or acyl derivatives, followed by cyclodehydration to form the oxadiazole ring. Incorporation of the difluorocyclopentyl group is achieved either through pre-functionalized intermediates or via subsequent substitution steps.

b. Typical Procedure:

  • Step 1: Synthesis of a suitable nitrile precursor bearing the difluorocyclopentyl moiety.
  • Step 2: Conversion of nitrile to amidoxime using hydroxylamine hydrochloride in basic conditions.
  • Step 3: O-acylation of amidoxime with activated carboxylic acids or derivatives.
  • Step 4: Cyclodehydration under heating, often in borate buffer or with dehydrating agents, to yield the oxadiazole.

c. Example:

In the study by Liu et al., a multistep DNA-encoded synthesis involved converting aryl nitriles to amidoximes, followed by O-acylation and cyclization, achieving yields of 51–92% (see reference).

d. Data Table:

Step Reagents & Conditions Yield (%) Notes
Nitrile to Amidoxime Hydroxylamine hydrochloride, base 85–90 Standard conversion
Amidoxime O-acylation Carboxylic acid derivatives, coupling agents 70–85 Using PyAOP or similar reagents
Cyclodehydration Heating at 90°C in borate buffer (pH 9.5) 51–92 Major side-product: O-acylamidoximes

Note: For the specific difluorocyclopentyl derivative, the nitrile precursor can be synthesized via nucleophilic substitution or addition reactions involving the difluorocyclopentyl group.

One-Pot and Microwave-Assisted Synthesis

a. Strategy Overview:

Recent advances leverage microwave irradiation to accelerate the formation of oxadiazoles from simpler precursors, often in solvent-free or minimal solvent conditions, reducing reaction times and improving yields.

b. Procedure Highlights:

  • Reactants: Carboxylic acids or esters with amidoximes.
  • Conditions: Microwave irradiation at 650 W for 8–15 minutes.
  • Reagents: Potassium carbonate as base; sometimes coupling agents like PyAOP or CDI.
  • Outcome: Efficient cyclization with yields typically exceeding 80%.

c. Example:

The synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles was achieved via microwave irradiation of ethyl esters with arylamidoximes, with yields around 80% (see reference).

d. Adaptation for Difluorocyclopentyl Group:

  • Synthesize a difluorocyclopentyl-containing ester or acid.
  • React with amidoximes under microwave conditions.
  • Achieve rapid cyclization to produce the target compound.

e. Data Table:

Parameter Conditions Yield (%) Notes
Microwave power 650 W Standard for rapid synthesis
Reaction time 8–15 min >80 Efficient cyclization
Solvent Solvent-free or minimal Environmentally friendly

Cyclization Using Phosphorus Oxychloride and Related Reagents

a. Strategy Overview:

Phosphorus oxychloride (POCl₃) is a common reagent for cyclodehydration of amidoximes, facilitating ring closure to form 1,2,4-oxadiazoles.

b. Typical Procedure:

  • React difluorocyclopentyl amidoxime with POCl₃ in reflux.
  • Followed by neutralization and purification.
  • Yields vary from 50–75%, depending on substrate purity and reaction conditions.

c. Example:

In the synthesis of 2-aryl-1,2,4-oxadiazoles, the reaction of carboxylic acids with amidoximes in POCl₃ at 90°C produces the oxadiazole core efficiently (see reference).

d. Data Table:

Reagent Conditions Yield (%) Notes
Phosphorus oxychloride Reflux at 90°C 50–75 Suitable for aromatic derivatives
Reaction time 2–6 hours Longer times may improve yield

Incorporation of the Difluorocyclopentyl Group

a. Synthesis of Difluorocyclopentyl Precursors:

  • Method 1: Nucleophilic fluorination of cyclopentene derivatives.
  • Method 2: Cyclopentadiene derivatives with fluorinated substituents via addition reactions.
  • Method 3: Direct substitution on pre-formed cyclopentyl halides with difluorocarbene reagents.

b. Integration into the Final Compound:

  • The difluorocyclopentyl group can be introduced as part of the nitrile or ester precursor.
  • For example, synthesize a difluorocyclopentyl acyl chloride or acid, then convert to nitrile or amidoxime.

c. Example:

A recent approach involves synthesizing 2,2-difluorocyclopentyl derivatives via nucleophilic difluorocyclopentylation of suitable intermediates, followed by conversion to nitriles or acids suitable for oxadiazole formation.

Summary of Key Data and Research Findings

Method Advantages Typical Yield Suitable Precursors References
Multistep synthesis High versatility, well-established 51–92% Nitriles, acyl derivatives ,,
Microwave-assisted Rapid, eco-friendly, high yields >80% Carboxylic acids, amidoximes ,
POCl₃ cyclization Good for aromatic systems 50–75% Amidoximes with aromatic acids ,
Difluorocyclopentyl incorporation Enables specific substitution Variable Difluorocyclopentyl precursors ,

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluorocyclopentyl group and the oxadiazole ring can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds


Key Observations :

  • Cyclopentyl vs. Aromatic Groups : The difluorocyclopentyl group introduces conformational rigidity and fluorophilic interactions, contrasting with aryl groups (e.g., chlorophenyl) that engage in π-π stacking .
  • Fluorination Impact: The 2,2-difluoro substitution increases electronegativity and metabolic stability compared to non-fluorinated analogs like 5-(tert-butyl) derivatives .

Physicochemical Properties

Critical physicochemical parameters are compared below:

Compound Name Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³) Solubility (Water)
This compound Not explicitly reported ~3.3 (estimated) ~1.5 Low
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 226.21 3.3 1.543 Moderate
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid 288.08 3.31 1.543 Low

Key Observations :

  • The target compound’s predicted pKa (~3.3) aligns with other carboxylic acid derivatives, favoring ionization at physiological pH .
  • Lower aqueous solubility compared to chlorophenyl analogs may arise from the hydrophobic cyclopentyl group.

Key Observations :

  • Trifluoromethylphenyl and complex arylpiperidine derivatives exhibit potent enzyme inhibition, suggesting electron-withdrawing groups enhance target binding .
  • The absence of activity data for the target compound underscores the need for further pharmacological profiling.

Biological Activity

5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its effects on various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C8_8H8_8F2_2N2_2O3_3
  • Molecular Weight : 218.16 g/mol
  • CAS No. : 1879731-38-0

The presence of the oxadiazole ring contributes to its unique biological properties, as this heterocyclic structure is known for various pharmacological activities.

Biological Activity Overview

Recent studies have highlighted the biological activity of 1,2,4-oxadiazole derivatives, including this compound. The compound has shown promising results in several areas:

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
    • A flow cytometry assay indicated that these compounds act in a dose-dependent manner to induce apoptosis by increasing p53 expression and activating caspase pathways .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression. For example, they have been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .
    • Additionally, some derivatives have been identified as farnesoid X receptor (FXR) antagonists, which may influence metabolic pathways related to cancer cell growth .
  • Selectivity and Toxicity :
    • While demonstrating potent anticancer effects, it is important to note the selectivity of these compounds towards cancerous versus non-cancerous cells. Some studies indicated potential toxicity at higher concentrations (e.g., 50 μM on HepG2 cells), necessitating further investigation into their safety profiles .

Table 1: Cytotoxicity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710.38Induction of apoptosis via p53 pathway
MEL-812.5Topoisomerase I inhibition
U-93715.0Caspase activation

Case Studies

  • Case Study on Antitumor Activity :
    A study investigated a series of oxadiazole derivatives for their antiproliferative effects against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). The results indicated that certain derivatives exhibited significant cytotoxicity and were capable of inhibiting topoisomerase I activity effectively .
  • Study on FXR Antagonism :
    Another research focused on the dual modulation properties of oxadiazole derivatives as FXR antagonists and PXR agonists. Compounds were tested for their efficacy in reversing the effects of established FXR agonists on gene expression in liver cell lines .

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(2,2-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

A1. The synthesis of oxadiazole-carboxylic acid derivatives typically involves cyclization of precursors like amidoximes or nitriles with carboxylic acid derivatives. For example, analogous methods for 3-substituted oxadiazoles involve refluxing amidoximes with acyl chlorides in polar aprotic solvents (e.g., DMF) under inert gas . For the 2,2-difluorocyclopentyl substituent, introduce the fluorinated cyclopentane moiety early via nucleophilic substitution or cycloaddition. Key variables include:

  • Temperature : Higher temperatures (80–120°C) improve cyclization but may degrade fluorinated groups.
  • Catalysts : Use of sodium acetate (as in indole-carboxylic acid syntheses ) can stabilize intermediates.
  • Purification : Recrystallization from DMF/acetic acid mixtures (as in ) enhances purity.

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A2. Standard analytical methods include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorocyclopentyl geometry and oxadiazole ring formation.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS validates molecular weight and purity (>95%).
  • X-ray crystallography : For absolute stereochemistry confirmation (if crystalline).

Advanced Research Questions

Q. Q3. How does the 2,2-difluorocyclopentyl group influence the compound’s physicochemical properties and bioactivity?

A3. The difluorocyclopentyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Computational studies (e.g., DFT calculations) can predict:

  • LogP : Increased by ~0.5–1.0 units due to fluorine’s hydrophobicity.
  • Conformational rigidity : Fluorine atoms restrict cyclopentyl ring puckering, potentially improving target binding (e.g., enzyme active sites).
  • Bioavailability : Fluorination reduces oxidative metabolism, as seen in similar agrochemicals ().

Q. Q4. What strategies resolve contradictions in biological activity data across assays?

A4. Discrepancies may arise from:

  • Assay conditions : Example: Enzymatic inhibition assays at pH 7.4 vs. 6.5 can alter ionization of the carboxylic acid group (pKa ~3–4).
  • Solubility : Use of DMSO vs. aqueous buffers affects compound aggregation. Pre-saturate solutions with inert lipids (e.g., PEG-400) to mimic physiological conditions.
  • Target specificity : Cross-validate activity using orthogonal assays (e.g., SPR binding vs. cell-based reporter systems).

Q. Q5. How can computational modeling optimize this compound for specific therapeutic targets?

A5. Molecular docking (AutoDock Vina, Schrödinger) and MD simulations guide SAR:

Target selection : Focus on enzymes with oxadiazole-binding pockets (e.g., proteases, kinases).

Scaffold modification : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability while retaining hydrogen-bonding capacity.

Fluorine interactions : Map electrostatic potential surfaces to exploit fluorine’s halogen-bonding with Arg/Lys residues.

Methodological Challenges

Q. Q6. What are the critical pitfalls in scaling up synthesis, and how can they be mitigated?

A6. Key challenges include:

  • Fluorine handling : HF byproducts require specialized reactors (Teflon-lined).
  • Yield drop : Pilot-scale reactions often reduce yields due to inefficient mixing. Use flow chemistry for precise temperature control ( methodology).
  • Purification : Chromatography is impractical for large batches. Opt for pH-dependent crystallization (e.g., acidify to protonate carboxylic acid).

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